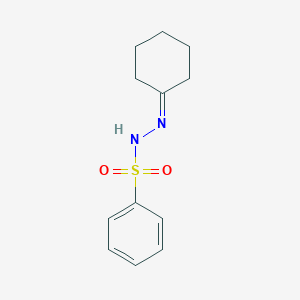

N-(cyclohexylideneamino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

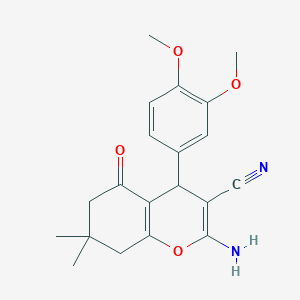

Vue d'ensemble

Description

N-(cyclohexylideneamino)benzenesulfonamide, also known as S-carboxamidomethyl-N-(cyclohexylideneamino)benzenesulfonamide (CM-CBS), is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of peptides and proteins, and has been shown to exhibit a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

CM-CBS is commonly used as a reagent in the synthesis of peptides and proteins. This compound is often used to protect the thiol groups of cysteine residues during peptide synthesis, and can also be used to introduce carboxamidomethyl groups into peptides. Additionally, CM-CBS has been shown to be a useful reagent for the preparation of peptide thioesters, which are important intermediates in the synthesis of native chemical ligation products.

Mécanisme D'action

The mechanism of action of CM-CBS is not well understood, but it is believed to function as a nucleophile that reacts with electrophilic groups on peptides and proteins. Specifically, CM-CBS is thought to react with the thiol groups of cysteine residues, forming a stable N-(cyclohexylideneamino)benzenesulfonamideomethyl adduct. This adduct can then be removed under mild conditions, allowing for the synthesis of complex peptides and proteins.

Biochemical and Physiological Effects:

CM-CBS has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, CM-CBS has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential applications in cancer research.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CM-CBS in lab experiments is its ability to protect cysteine residues during peptide synthesis. This can be particularly useful when synthesizing complex peptides or proteins that contain multiple cysteine residues. Additionally, CM-CBS is a relatively inexpensive reagent that is readily available from commercial suppliers.

One limitation of using CM-CBS is that it can be difficult to remove the carboxamidomethyl group under mild conditions. This can result in the loss of peptide or protein activity, or the formation of unwanted side products. Additionally, CM-CBS may not be suitable for use in certain experimental systems, such as those that require the introduction of specific chemical modifications at cysteine residues.

Orientations Futures

There are several possible future directions for research on CM-CBS. One area of interest is the development of new synthetic methods for this compound, with the goal of increasing yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CM-CBS, and to determine its potential applications in a variety of scientific research fields. Finally, there is a need for more studies on the biochemical and physiological effects of CM-CBS, particularly in the context of cancer research.

Méthodes De Synthèse

The synthesis of CM-CBS involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of triethylamine. This reaction results in the formation of N-cyclohexylbenzenesulfonamide, which is then treated with formaldehyde and sodium cyanoborohydride to yield CM-CBS. The overall yield of this synthesis method is approximately 70%, and the purity of the final product can be increased through recrystallization or column chromatography.

Propriétés

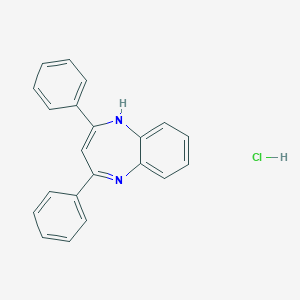

Numéro CAS |

61892-19-1 |

|---|---|

Formule moléculaire |

C18H15ClN2O3 |

Poids moléculaire |

252.33 g/mol |

Nom IUPAC |

N-(cyclohexylideneamino)benzenesulfonamide |

InChI |

InChI=1S/C12H16N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h2,5-6,9-10,14H,1,3-4,7-8H2 |

Clé InChI |

RXMZCCIBDGAYDU-UHFFFAOYSA-N |

SMILES |

C1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1 |

SMILES canonique |

CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)

![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)